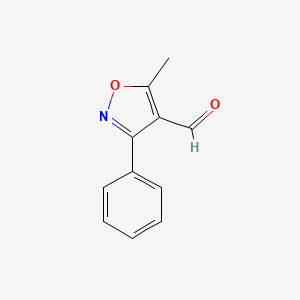
5-Methyl-3-phenylisoxazole-4-carboxaldehyde
Overview
Description
5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a chemical compound with the molecular formula C11H9NO2 . It appears as a white crystalline powder .
Synthesis Analysis
The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde involves heating a mixture of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid with thionyl chloride.Molecular Structure Analysis
The molecular structure of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde can be represented by the SMILES stringCc1onc(-c2ccccc2)c1C=O . The InChI key for this compound is SMSBKEHQYUYAHK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-Methyl-3-phenylisoxazole-4-carboxaldehyde has a molecular weight of 187.19 g/mol . It has a melting point range of 51-54 °C . This compound is sensitive to light and moisture .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 5-Methyl-3-phenylisoxazole-4-carboxaldehyde is utilized as a building block for the synthesis of various pharmacologically active molecules. Its isoxazole ring is a common motif in many drug molecules due to its stability and ability to engage in hydrogen bonding. This compound can be used to create intermediates in the development of new therapeutic agents, including anti-inflammatory and analgesic medications .
Agriculture
Within the agricultural sector, this compound’s derivatives may serve as precursors for the synthesis of agrochemicals. The isoxazole moiety is present in some herbicides and pesticides, indicating potential applications in developing new formulations to protect crops from pests and diseases .
Material Science
In material science, 5-Methyl-3-phenylisoxazole-4-carboxaldehyde could be investigated for its potential use in the creation of novel polymers or coatings. The presence of both aldehyde and isoxazole functional groups allows for diverse chemical modifications, which can lead to materials with unique properties such as enhanced durability or thermal stability .
Environmental Science
Environmental science research could explore the use of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde in environmental monitoring and remediation efforts. Its chemical structure could be modified to produce sensors or indicators for the detection of environmental pollutants .
Safety and Hazards
5-Methyl-3-phenylisoxazole-4-carboxaldehyde is classified as Acute Tox. 4 Oral according to the GHS classification system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSBKEHQYUYAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379840 | |
| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenylisoxazole-4-carboxaldehyde | |
CAS RN |
87967-95-1 | |
| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-3-phenylisoxazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)




![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)
![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)
![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)
